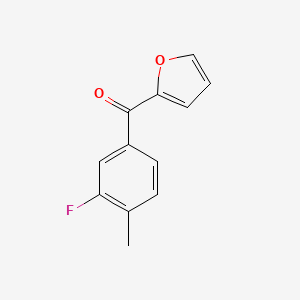

2-(3-Fluoro-4-methylbenzoyl)furan

Description

Academic Significance of Substituted Furan (B31954) and Benzoyl Moieties in Organic Synthesis

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, a structure that is a cornerstone in organic synthesis. numberanalytics.comnumberanalytics.com Furan and its derivatives are prevalent in a vast number of natural products and serve as versatile building blocks for creating more complex molecules, including pharmaceuticals and agrochemicals. researchgate.netutripoli.edu.ly The furan nucleus can participate in various reactions, such as electrophilic substitutions and cycloadditions, making it a highly adaptable scaffold for synthetic chemists. numberanalytics.com

The benzoyl group, a phenyl ring attached to a carbonyl group, is another fundamental moiety in organic and medicinal chemistry. ontosight.aiwikipedia.org It is found in numerous bioactive natural products and synthetic compounds. nih.gov In organic synthesis, the benzoyl group is often utilized as a stable protecting group for alcohols and amines, which can be readily removed under hydrolytic conditions. ontosight.ai The diaryl ketone structure, of which benzophenones are a key example, is a prevalent scaffold in drug discovery, appearing in molecules with a wide array of biological activities. nih.gov The combination of a furan and a benzoyl group creates a 2-aroylfuran, a class of compounds with established significance in medicinal chemistry.

Table 1: Examples of Bioactive Compounds Containing Furan or Benzoyl Moieties

| Compound Name | Core Moiety | Noted Significance |

|---|---|---|

| Furazolidone | Furan | An antibiotic used for bacterial and protozoal infections. numberanalytics.com |

| Benzoyl-β-D-glucoside | Benzoyl | A natural product found in the fern Pteris ensiformis. wikipedia.org |

| Tenellone A | Benzophenone (B1666685) | A natural product with antiparasitic activity. nih.gov |

| Furosemide | Furan | A diuretic medication. |

Importance of Fluorine as a Strategic Substituent in Organic Compounds for Academic Research

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate molecular properties. nih.govnumberanalytics.com As the most electronegative element, fluorine's presence can profoundly alter a compound's physicochemical and biological characteristics. tandfonline.com

Strategically placing fluorine can influence a molecule's:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, which can block metabolic pathways at that position, increasing the compound's stability and half-life. researchgate.nettaylorandfrancis.com

Binding Affinity: Fluorine can enhance interactions with biological targets like proteins and enzymes through favorable electronic effects, sometimes leading to increased potency. nih.govresearchgate.netbenthamscience.com

Lipophilicity and Permeability: The substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes. benthamscience.comresearchgate.net

Acidity/Basicity (pKa): The powerful electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, which is a critical parameter for drug behavior. researchgate.net

This strategic use of fluorine has led to its incorporation into a significant percentage of marketed pharmaceuticals, spanning therapeutic areas from cancer and infectious diseases to central nervous system disorders. taylorandfrancis.comstanford.edunih.gov

Table 2: Impact of Fluorination on Molecular Properties

| Property | General Effect of Fluorine Substitution | Academic Rationale |

|---|---|---|

| Metabolic Stability | Increases | Blocks sites of metabolic oxidation, prolonging biological half-life. researchgate.net |

| Binding Affinity | Can increase | Alters electronic distribution to enhance interactions with target proteins. nih.gov |

| Membrane Permeability | Can increase | Enhances lipophilicity, aiding passage across biological barriers. researchgate.net |

| pKa of Proximal Groups | Modulates | The strong inductive effect can lower the pKa of nearby amines or raise the pKa of acids. researchgate.net |

Current Research Landscape and Future Directions for 2-(3-Fluoro-4-methylbenzoyl)furan

Direct academic research specifically focused on this compound is not extensively documented in publicly available literature, suggesting it is a novel compound or a specialized intermediate. However, its structure allows for informed speculation on its potential research applications. The compound has been noted as a component in the synthesis of more complex heterocyclic molecules, indicating its utility as a building block. uni.lu

The combination of the 3-fluoro and 4-methyl substituents on the benzoyl ring is of particular interest. This substitution pattern is a common tactic in medicinal chemistry. The methyl group can probe steric pockets in a biological target, while the fluorine atom modulates electronic properties and metabolic stability.

Future research directions for this compound are likely to be in the following areas:

Medicinal Chemistry: Its structure serves as a scaffold for the synthesis of potential inhibitors of enzymes or receptor modulators. The benzoyl furan core is a known pharmacophore, and the specific substitutions could be tailored to target various diseases. Research on related fluorinated benzoyl derivatives has shown promise in developing potent and selective agents. nih.gov

Materials Science: Furan-based polymers can possess unique properties like high thermal stability. numberanalytics.com The electronic character imparted by the fluorinated benzoyl group could be exploited in the development of novel organic materials for electronics or photonics.

Synthetic Methodology: The development of efficient and scalable synthetic routes to this compound and its analogs is a valid research endeavor in itself, providing tools for broader chemical exploration.

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉FO₂ |

| Molecular Weight | 204.20 g/mol |

| Structure | Furan ring linked by a carbonyl group to a 3-fluoro-4-methylphenyl ring. |

| Potential Research Area | Intermediate for complex heterocyclic synthesis; scaffold for medicinal chemistry. uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-4-methylphenyl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c1-8-4-5-9(7-10(8)13)12(14)11-3-2-6-15-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNKTCIDIVAPBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Structural Elucidation of 2 3 Fluoro 4 Methylbenzoyl Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Characterization

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 2-(3-fluoro-4-methylbenzoyl)furan would be expected to reveal distinct signals corresponding to the protons on both the furan (B31954) and the substituted benzene (B151609) rings. The integration of these signals would confirm the number of protons in each unique chemical environment. The chemical shifts (δ), reported in parts per million (ppm), would indicate the electronic environment of the protons, with those closer to the electron-withdrawing carbonyl and fluoro groups expected to appear at a lower field. Furthermore, the spin-spin coupling patterns (multiplicity) would provide information about the neighboring protons. For instance, the protons on the furan ring would likely exhibit doublet of doublets or multiplet structures due to coupling with each other. Similarly, the aromatic protons on the 3-fluoro-4-methylphenyl ring would show splitting patterns influenced by both the adjacent protons and the fluorine atom. The methyl group protons would likely appear as a singlet, slightly coupled to the fluorine atom.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The spectrum would be expected to show signals for the carbonyl carbon, the carbons of the furan ring, the carbons of the phenyl ring, and the methyl carbon. The chemical shift of the carbonyl carbon would be characteristically downfield. The carbons in the aromatic rings would appear in the typical aromatic region, with their precise shifts influenced by the substituents. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant (¹JCF), a key diagnostic feature. The other carbons in the phenyl ring would also show smaller two- and three-bond couplings to the fluorine atom (²JCF and ³JCF).

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Environment

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial tool for characterization. rsc.org As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, it provides a strong NMR signal. rsc.org The ¹⁹F NMR spectrum of this compound would be expected to show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of its electronic environment within the aromatic ring. This signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be instrumental in tracing the proton networks within the furan and the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon and the substituted carbons of the aromatic rings, by observing their long-range correlations to nearby protons. For instance, correlations from the furan protons to the carbonyl carbon would confirm the connection between the furan ring and the benzoyl group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. A strong absorption band in the region of 1650-1700 cm⁻¹ would be expected for the stretching vibration of the aryl ketone carbonyl group (C=O). The spectrum would also show characteristic bands for the C-H stretching of the aromatic and furan rings (typically above 3000 cm⁻¹) and the methyl group (around 2900-3000 cm⁻¹). The C=C stretching vibrations of the aromatic and furan rings would appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the furan ring and the C-F stretching of the fluorophenyl group would also give rise to characteristic absorptions in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Applications

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, offering a fingerprint based on the inelastic scattering of monochromatic light. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to infrared (IR) spectroscopy. For this compound, the Raman spectrum is expected to be characterized by distinct bands corresponding to its furan and substituted benzene moieties, as well as the bridging carbonyl group.

While specific experimental Raman data for this compound is not available in the reviewed literature, the expected spectral features can be inferred from studies on related furan derivatives. chemicalpapers.comglobalresearchonline.netoup.com The spectrum would be dominated by several key vibrations:

Carbonyl Stretching (νC=O): The ketone's C=O stretch is a strong and characteristic Raman band, typically appearing in the 1600–1700 cm⁻¹ region. mdpi.com For analogous 2-acetyl-5-methylfuran, this vibration is observed around 1680 cm⁻¹. researchgate.net

Aromatic and Furan Ring Vibrations: Both the furan and benzene rings will produce a series of bands. C=C stretching vibrations within the furan ring are expected between 1400-1600 cm⁻¹. oup.com The benzene ring will show characteristic quadrant stretching and breathing modes.

C-H Vibrations: Aromatic C-H stretching modes typically appear above 3000 cm⁻¹, while the methyl group C-H stretches are expected in the 2850-3000 cm⁻¹ range. mdpi.com

C-F Vibration: The carbon-fluorine stretching vibration is also anticipated, though its intensity can vary.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. This allows for the detection of very low concentrations of an analyte. While no SERS studies have been specifically conducted on this compound, the technique holds potential for its trace analysis or to study its interaction with metallic surfaces. researchgate.net

Table 1: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Moiety |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Benzene, Furan |

| Methyl C-H Stretch | 2850 - 3000 | -CH₃ |

| Carbonyl (C=O) Stretch | 1600 - 1700 | Benzoyl |

| Ring C=C Stretching | 1400 - 1600 | Benzene, Furan |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound through ionization and analysis of the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₂H₉FO₂. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁶O), the calculated monoisotopic mass can be determined. While direct experimental HRMS data for this specific compound is not published, the theoretical exact mass serves as a benchmark for its identification.

Table 2: Theoretical Exact Mass for this compound

| Formula | Isotope | Exact Mass (Da) |

|---|---|---|

| C₁₂H₉FO₂ | ¹²C | 12.000000 |

| ¹H | 1.007825 | |

| ¹⁹F | 18.998403 | |

| ¹⁶O | 15.994915 |

| Monoisotopic Mass | | 204.058658 |

Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The resulting fragmentation pattern is reproducible and characteristic of the molecule's structure.

For this compound, the fragmentation is expected to follow pathways observed in related 2-aroylbenzofurans and other substituted furans. nih.govresearchgate.netnist.gov The primary cleavage event is anticipated to be the scission of the bond between the furan ring and the carbonyl carbon, or the bond between the carbonyl carbon and the phenyl ring.

Key predicted fragmentation pathways include:

Formation of the Acylium Ion: Cleavage of the furan-carbonyl bond would lead to the formation of a stable 3-fluoro-4-methylbenzoyl acylium ion.

Formation of the Furoyl Ion: Alternatively, cleavage of the phenyl-carbonyl bond would generate the 2-furoyl cation.

Loss of CO: The molecular ion or fragment ions may lose a neutral carbon monoxide (CO) molecule.

Tropylium (B1234903) Ion Formation: Substituted benzene rings often rearrange to form a stable tropylium ion (m/z 91), although the substitution pattern here may lead to a different characteristic ion. youtube.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺• | [C₁₂H₉FO₂]⁺• | 204 |

| [M - H]⁺ | [C₁₂H₈FO₂]⁺ | 203 |

| [M - CO]⁺• | [C₁₁H₉FO]⁺• | 176 |

| [C₈H₆FO]⁺ | 3-Fluoro-4-methylbenzoyl cation | 137 |

| [C₅H₃O₂]⁺ | 2-Furoyl cation | 95 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com It provides data on bond lengths, bond angles, and intermolecular interactions, revealing the molecule's conformation and packing in the solid state.

In the solid state, molecules would pack in a way that maximizes favorable intermolecular interactions. Potential interactions include:

π-π Stacking: The aromatic furan and phenyl rings could engage in offset or face-to-face stacking interactions, which are common in the crystal packing of planar aromatic molecules. elsevierpure.com

C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the carbonyl oxygen and the fluorine atom as acceptors, and C-H groups from the rings as donors, would likely play a significant role in stabilizing the crystal lattice. nih.gov

A full crystallographic analysis would provide definitive values for the unit cell parameters (a, b, c, α, β, γ) and the space group, confirming the solid-state symmetry.

Table 4: Predicted Crystallographic Parameters and Interactions

| Parameter | Predicted Information | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Basic crystal symmetry |

| Space Group | e.g., P2₁/c | Detailed crystal symmetry |

| Dihedral Angle (Furan-C=O-Phenyl) | Value in degrees | Defines molecular conformation and planarity |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within a molecule. utoronto.ca

The structure of this compound contains multiple chromophores, primarily the furan ring, the substituted benzene ring, and the carbonyl group, all forming a conjugated system. This extended conjugation is expected to result in strong absorption in the UV region. The primary electronic transitions will likely be π → π* transitions associated with the aromatic systems and n → π* transitions associated with the carbonyl group's non-bonding electrons.

While an experimental spectrum is not available, comparisons with similar compounds like 2-acetylfuran (B1664036) and benzophenone (B1666685) derivatives suggest where absorption maxima (λmax) might occur. researchgate.netresearchgate.net The π → π* transitions are typically intense and would likely appear in the 250-350 nm range. The n → π* transition of the carbonyl group is symmetry-forbidden, resulting in a much weaker absorption band at a longer wavelength, potentially overlapping with the stronger π → π* bands. nist.gov The polarity of the solvent can influence the position of these peaks; polar solvents often cause a blue shift (hypsochromic) for n → π* transitions and a red shift (bathochromic) for π → π* transitions.

Table 5: Predicted UV-Vis Absorption Properties

| Transition Type | Associated Chromophore | Predicted λmax Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Furan-Benzoyl Conjugated System | 250 - 350 | High |

Computational and Theoretical Investigations of 2 3 Fluoro 4 Methylbenzoyl Furan

Quantum Chemical Calculations for Electronic and Structural Properties

Computational chemistry provides a powerful avenue for understanding the intrinsic properties of molecules. For 2-(3-Fluoro-4-methylbenzoyl)furan, a molecule for which extensive experimental data may not be available, theoretical methods offer predictive insights into its behavior.

Table 1: Predicted Geometrical Parameters for a Representative 2-Aroyl-Furan Analog | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | | :--- | :--- | :--- | :--- | | C=O | 1.23 | | | | C-C (carbonyl-furan) | 1.48 | | | | C-C (carbonyl-phenyl) | 1.50 | | | | | | C-C-O (carbonyl) | 120.5 | | | | C-C-C (phenyl-carbonyl-furan) | 118.9 | | | | | Phenyl-Carbonyl-Furan | 45.0 | Note: The data presented are representative values for a generic 2-aroyl-furan and are intended to provide an approximation. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a larger gap generally implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich furan (B31954) ring and the methyl-substituted benzene (B151609) ring, as these are the more electron-donating parts of the molecule. Conversely, the LUMO is likely to be centered on the electron-withdrawing carbonyl group and the fluorinated phenyl ring. The fluorine atom's electron-withdrawing nature would lower the LUMO energy, potentially making the molecule more susceptible to nucleophilic attack at the benzoyl moiety.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Aromatic Ketones

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzophenone (B1666685) | -6.5 | -1.8 | 4.7 |

| 4-Fluorobenzophenone | -6.6 | -2.0 | 4.6 |

| 4-Methylbenzophenone | -6.3 | -1.7 | 4.6 |

Note: These values are for analogous compounds and serve as a qualitative guide. The exact energies for this compound would depend on the specific computational method and basis set used.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals. In this compound, NBO analysis would reveal the extent of π-conjugation across the furan and benzoyl moieties.

Significant delocalization is expected between the lone pairs of the furan's oxygen atom and the π-system of the ring, as well as between the π-systems of the furan and benzoyl rings through the carbonyl linker. The analysis would also quantify the stabilizing interactions, such as the donation of electron density from the lone pairs of the fluorine and furan oxygen atoms into adjacent antibonding orbitals. The hybridization of the carbon and oxygen atoms in the carbonyl group would be confirmed as approximately sp², consistent with its trigonal planar geometry.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with regions of negative potential (typically colored red) indicating electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue) indicating electron-poor areas prone to nucleophilic attack.

For this compound, the MEP surface would likely show the most negative potential around the carbonyl oxygen atom, making it a primary site for protonation and interaction with electrophiles. The furan ring, being electron-rich, would also exhibit negative potential. Conversely, the areas around the hydrogen atoms and the carbon atom of the carbonyl group would show positive potential, indicating their susceptibility to nucleophilic attack. The fluorine atom would also create a region of negative potential due to its high electronegativity.

Computational methods can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can aid in the identification and characterization of a compound.

The calculated IR spectrum of this compound would show characteristic vibrational frequencies. A strong absorption band corresponding to the C=O stretching of the ketone group is expected in the range of 1650-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic rings and the methyl group, C-O-C stretching of the furan ring, and C-F stretching.

The predicted ¹H and ¹³C NMR spectra would provide information about the chemical environment of each nucleus. The ¹H NMR spectrum would show distinct signals for the protons on the furan and substituted benzene rings, as well as a singlet for the methyl group protons. The ¹³C NMR spectrum would display signals for each unique carbon atom, with the carbonyl carbon appearing at a characteristic downfield shift (around 180-200 ppm). The fluorine atom would cause splitting of the signals for nearby carbon and hydrogen atoms in the ¹³C and ¹H NMR spectra, respectively.

Table 3: Predicted Characteristic Spectroscopic Frequencies/Shifts for this compound

| Spectroscopy | Feature | Predicted Range |

|---|---|---|

| IR | C=O Stretch | 1650 - 1680 cm⁻¹ |

| IR | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |

| IR | C-F Stretch | 1000 - 1400 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon (C=O) | 180 - 200 ppm |

| ¹³C NMR | Aromatic Carbons | 110 - 160 ppm |

| ¹H NMR | Aromatic Protons | 7.0 - 8.0 ppm |

| ¹H NMR | Methyl Protons | 2.3 - 2.5 ppm |

Note: These are general ranges and the precise values would be obtained from specific quantum chemical calculations.

Reaction Mechanism and Kinetics Modeling

Theoretical modeling can also be employed to investigate the mechanisms and kinetics of reactions involving this compound. For instance, the electrophilic substitution reactions on the furan ring or nucleophilic addition to the carbonyl group could be modeled.

Furan itself is known to be highly reactive towards electrophiles, with a preference for substitution at the 2- and 5-positions. The presence of the electron-withdrawing 3-fluoro-4-methylbenzoyl group at the 2-position would deactivate the furan ring towards further electrophilic attack. Computational studies could determine the activation energies for electrophilic attack at the different positions of the furan ring, providing a quantitative measure of this deactivation.

Similarly, the kinetics of nucleophilic addition to the carbonyl group can be modeled. The presence of the electron-withdrawing fluorine atom on the benzoyl ring would likely enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted benzoyl group. Reaction pathway calculations could elucidate the transition state structures and activation barriers for such reactions, offering insights into the reaction rates.

Transition State Localization and Characterization

The localization and characterization of transition states are fundamental to understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along a reaction coordinate, and its structure is critical for determining the reaction mechanism and activation energy. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods are employed to locate these fleeting structures.

Modern algorithms, often combined with semiempirical quantum chemical methods, facilitate a semiautomated process for identifying transition states. nih.gov These methods are particularly valuable for complex organometallic reactions. nih.gov The process typically involves an initial guess of the transition state geometry, followed by optimization algorithms that search for a first-order saddle point on the potential energy surface—a point that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. libretexts.org

Once localized, the transition state is characterized by frequency analysis. A genuine transition state has exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction path. The examination of this vibrational mode confirms that the located structure indeed connects the desired reactants and products.

Table 1: Methods for Transition State Localization

| Method | Description | Application |

|---|---|---|

| Synchronous Transit-Guided Quasi-Newton (STQN) | Locates a transition state by searching from reactant and product structures. | Efficient for reactions with a well-defined path. |

| Dimer Method | Finds saddle points without knowledge of the final state, useful for exploring unknown reaction pathways. | Suitable for complex potential energy surfaces. |

| Nudged Elastic Band (NEB) | Optimizes a chain of images between reactants and products to find the minimum energy path and the highest energy point (transition state). | Provides a detailed view of the reaction pathway. |

Elucidation of Reaction Pathways and Energy Barriers

Understanding the complete reaction pathway is essential for controlling reaction outcomes. Computational chemistry allows for the detailed mapping of the potential energy surface, revealing the sequence of elementary steps, intermediates, and transition states that constitute a reaction mechanism.

For instance, the synthesis of benzofurans, a class of compounds related to the furan moiety of this compound, can proceed through various pathways, such as the Rap-Stoermer reaction. researchgate.net Theoretical calculations can elucidate the mechanism of such reactions, comparing different proposed routes, like a Diels-Alder mechanism versus a ring-opening pathway in the formation of benzofuran (B130515) from furan. researchgate.net By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), an energy profile for the reaction can be constructed.

The energy barrier, or activation energy, is the energy difference between the reactants and the transition state. This value is crucial for predicting reaction rates. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations (like CBS-QB3), are used to compute these energy barriers with high accuracy. researchgate.net For example, calculations on the thermal decomposition of substituted furans have determined bond dissociation energies and the energy barriers for various reaction channels. researchgate.net

Table 2: Calculated Energy Barriers for a Hypothetical Reaction of a Furan Derivative

| Reaction Step | Reactant | Transition State | Product | Energy Barrier (kcal/mol) |

|---|---|---|---|---|

| Step 1: Electrophilic attack | Furan + Electrophile | TS1 | Intermediate 1 | 15.2 |

| Step 2: Proton transfer | Intermediate 1 | TS2 | Product | 5.8 |

Note: This table is illustrative and based on general findings for furan reactions, not specific experimental data for this compound.

Computational Study of Regioselectivity and Stereoselectivity

When a reaction can yield multiple constitutional isomers or stereoisomers, predicting and explaining the observed selectivity is a key challenge. Computational studies are invaluable for understanding the origins of regioselectivity and stereoselectivity.

Regioselectivity: In reactions involving the furan or benzoyl rings of this compound, such as electrophilic substitution, the position of attack is governed by the electronic properties of the substrate. DFT calculations can determine the relative stabilities of the transition states leading to different regioisomers. The pathway with the lowest energy barrier will be the favored one, thus explaining the observed product distribution. nih.gov Combining DFT calculations with experimental results has proven effective in rationalizing and predicting regioselective C-C bond activation in complex polycyclic systems. nih.gov

Stereoselectivity: The three-dimensional arrangement of atoms in the transition state dictates the stereochemical outcome of a reaction. For example, in cycloaddition reactions involving furans, the stereoselectivity can be controlled by chiral auxiliaries. rsc.org Computational modeling of the transition states can reveal the subtle non-covalent interactions, such as steric hindrance or stabilizing CH–π interactions, that favor the formation of one stereoisomer over another. rsc.org By comparing the energies of the diastereomeric transition states, the stereochemical preference can be quantified.

Conformational Analysis and Potential Energy Surfaces

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations (energy minima) of a molecule and the energy barriers to rotation around its single bonds. The central bond connecting the furan ring and the carbonyl group in this compound allows for rotational freedom, leading to different spatial arrangements of the two rings.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric coordinates. libretexts.org For conformational analysis, a one- or two-dimensional PES is often created by systematically varying specific dihedral angles and calculating the energy at each point. These surfaces reveal the locations of low-energy conformers and the transition states that separate them. libretexts.orglibretexts.org Advanced computational methods can generate accurate PESs, which are crucial for understanding the molecule's structural preferences. nih.gov

Table 3: Relative Energies of Key Conformations of 2-Acylfurans

| Conformation | Dihedral Angle (O=C-C=O) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Syn | ~0° | 0.5 - 1.5 | Planar, furan oxygen and carbonyl oxygen are on the same side. |

| Anti | ~180° | 0.0 | Planar, furan oxygen and carbonyl oxygen are on opposite sides (typically the global minimum). |

| Orthogonal | ~90° | 3.0 - 5.0 | Non-planar, represents the transition state for rotation between syn and anti conformers. |

Note: The values are typical for 2-acylfurans and provide a general reference.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While conformational analysis identifies static low-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational space and the simulation of interactions with other molecules, such as a solvent or a biological receptor.

For this compound, MD simulations can reveal its conformational flexibility by tracking the fluctuations of dihedral angles and bond lengths over time. psu.edu This provides a more realistic view of the molecule's structure in solution than the static picture from PES calculations. Furthermore, MD simulations are essential for studying how the molecule interacts with its environment. By simulating the compound in a solvent box or docked into the active site of a protein, one can analyze the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern its solubility, binding affinity, and biological function.

Chemical Reactivity and Mechanistic Studies of 2 3 Fluoro 4 Methylbenzoyl Furan

Reactions Involving the Furan (B31954) Heterocyclic Ring

The furan ring is an electron-rich aromatic heterocycle that readily participates in a variety of chemical transformations. The presence of the 3-fluoro-4-methylbenzoyl substituent at the 2-position significantly influences the electron density and, consequently, the reactivity of the furan ring. The carbonyl group acts as a deactivating group, withdrawing electron density from the furan ring through a resonance effect. This deactivation impacts the propensity and outcome of reactions involving the heterocycle.

Furan is known to undergo electrophilic aromatic substitution reactions more readily than benzene (B151609). chemicalbook.compearson.com The preferred site of substitution is the C5 position (the other α-position) because the intermediate carbocation is more stabilized by resonance compared to substitution at the C3 or C4 positions (β-positions). chemicalbook.comonlineorganicchemistrytutor.comquora.com

In the case of 2-(3-Fluoro-4-methylbenzoyl)furan, the benzoyl group at the C2 position deactivates the furan ring towards electrophilic attack. This deactivation is due to the electron-withdrawing nature of the carbonyl group. Despite this deactivation, electrophilic substitution, if forced, is still expected to occur preferentially at the C5 position. The fluorine and methyl substituents on the benzene ring have a lesser electronic influence on the furan ring's reactivity compared to the directly attached benzoyl group.

Table 1: Predicted Regioselectivity in Electrophilic Substitution of this compound

| Reagent/Conditions | Predicted Major Product |

| Nitration (e.g., HNO₃/H₂SO₄) | 2-(3-Fluoro-4-methylbenzoyl)-5-nitrofuran |

| Halogenation (e.g., Br₂/FeBr₃) | 5-Bromo-2-(3-fluoro-4-methylbenzoyl)furan |

| Friedel-Crafts Acylation (e.g., Ac₂O/BF₃) | 2-(3-Fluoro-4-methylbenzoyl)-5-acetylfuran |

Note: The reaction conditions would likely need to be harsher than those used for unsubstituted furan due to the deactivating effect of the benzoyl group.

Furan can act as a diene in various cycloaddition reactions, a testament to its partially dienic character. wikipedia.org The outcomes of these reactions are influenced by both electronic and steric factors.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis. nih.gov Furan and its derivatives can react with dienophiles to form oxabicyclic adducts. The reactivity of the furan as a diene is enhanced by electron-donating substituents and diminished by electron-withdrawing groups. rsc.org

For this compound, the electron-withdrawing benzoyl group is expected to decrease its reactivity as a diene in Diels-Alder reactions. Consequently, reactions with dienophiles would likely require elevated temperatures or the use of Lewis acid catalysts to proceed efficiently. The regioselectivity of the cycloaddition would be influenced by the electronic nature of the dienophile.

Furan and its derivatives can also participate in [4+3] cycloaddition reactions with oxyallyl cations to form seven-membered rings. These reactions are often catalyzed and provide a route to complex cyclic systems. While specific studies on this compound are not available, the general reactivity pattern of furans suggests that it could potentially undergo such cycloadditions, although its reduced nucleophilicity due to the benzoyl group might necessitate specific catalytic conditions.

Recent research has explored the use of mechanical force to promote retro-cycloaddition reactions. nih.gov While this is a developing area of mechanochemistry, and no specific data exists for this compound, it is conceivable that if this molecule were incorporated into a polymer chain, mechanical force could potentially induce a retro-Diels-Alder reaction, leading to the release of the furan moiety. The efficiency of such a process would depend on the specific linkage and the magnitude of the applied force.

The furan ring can undergo ring-opening reactions under various conditions, particularly in the presence of acids or upon oxidation. rsc.orgmdpi.comyoutube.com For instance, acid-catalyzed hydrolysis of furans can lead to the formation of 1,4-dicarbonyl compounds. youtube.com In the case of this compound, treatment with a strong acid in the presence of water could potentially lead to the opening of the furan ring to yield a 1,4,7-tricarbonyl compound.

Rearrangement reactions of furan derivatives are also known, often proceeding through complex mechanisms involving ring-opened intermediates. figshare.com The specific rearrangement pathways for this compound would be speculative without direct experimental evidence but would likely be initiated by conditions that favor the disruption of the furan's aromaticity.

Ring-Opening and Rearrangement Reactions

Hydrolytic Ring Cleavage Mechanisms

The furan ring in 2-acylfurans can be viewed as a masked 1,4-dicarbonyl compound. chemtube3d.com Under acidic conditions, the furan ring can undergo hydrolytic cleavage. The general mechanism for the acid-catalyzed hydrolysis of furans involves protonation of the furan oxygen, followed by nucleophilic attack of water. This leads to the formation of a hemiacetal intermediate which then opens to yield a 1,4-dicarbonyl compound. chemtube3d.comyoutube.com

For this compound, the likely product of hydrolytic ring cleavage would be a 1,4-diketone. The reaction is typically promoted by acid. rsc.orgviu.ca

Table 1: Postulated Products of Hydrolytic Ring Cleavage

| Starting Material | Conditions | Postulated Product |

| This compound | Acidic Hydrolysis (e.g., dilute HCl) | 1-(3-Fluoro-4-methylphenyl)-1,4-butanedione |

Oxidative Ring Transformations

The furan ring is also susceptible to oxidative cleavage by various oxidizing agents. Reagents like hydrogen peroxide, often in the presence of a catalyst, can lead to the cleavage of the carbon-carbon double bonds within the furan ring. nih.govrsc.org Ozonolysis is another powerful method for cleaving the furan ring, typically resulting in the formation of carbonyl compounds after a reductive or oxidative workup. libretexts.org

The specific products of oxidative cleavage depend on the reagents and reaction conditions used. For instance, oxidation with hydrogen peroxide in the presence of a suitable catalyst could potentially yield dicarboxylic acids or related derivatives. researchgate.netrsc.org

Table 2: Potential Products of Oxidative Ring Transformations

| Starting Material | Oxidizing Agent | Potential Products |

| This compound | O₃, then reductive workup (e.g., DMS) | Formyl and glyoxal (B1671930) derivatives |

| This compound | H₂O₂, catalyst | Dicarboxylic acid derivatives |

Furan Dearomatization Pathways

Dearomatization of the furan ring is a valuable transformation in organic synthesis, providing access to a variety of functionalized cyclic and acyclic compounds. acs.org One common pathway for furan dearomatization is through cycloaddition reactions, where the furan acts as the diene component. acs.orgnih.govyoutube.com The Diels-Alder reaction, for example, can occur with suitable dienophiles, leading to the formation of oxabicyclic adducts. youtube.com These adducts can then undergo further transformations.

Another approach to furan dearomatization involves metal-complexation, which can activate the furan ring towards reactions with electrophiles, leading to substituted dihydrofurans or other dearomatized products. scite.ai Furthermore, intermolecular [3+2] cycloaddition reactions have been developed as a strategy for furan dearomatization, yielding highly functionalized products. acs.org

Reactivity at the Benzoyl Moiety

The benzoyl moiety of this compound offers several sites for chemical modification, including the ketone carbonyl group, the substituted aromatic ring, and the methyl group.

Reactions of the Ketone Carbonyl Group (e.g., Reduction, Nucleophilic Addition)

The ketone carbonyl group is a key reactive center, susceptible to nucleophilic attack. khanacademy.org A common reaction is its reduction to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used for this purpose, converting ketones to alcohols without affecting other functional groups like esters or amides. masterorganicchemistry.comyoutube.com The reduction of 2-acylfurans with NaBH₄ typically proceeds in good yield to the corresponding alcohol. nih.govvu.nl

Nucleophilic addition reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, can also occur at the carbonyl carbon, leading to the formation of tertiary alcohols. These reactions are fundamental in carbon-carbon bond formation. libretexts.org

Table 3: Representative Reactions at the Ketone Carbonyl Group

| Starting Material | Reagent | Product | Reaction Type |

| This compound | NaBH₄ | Furan-2-yl(3-fluoro-4-methylphenyl)methanol | Reduction |

| This compound | CH₃MgBr, then H₃O⁺ | 1-(Furan-2-yl)-1-(3-fluoro-4-methylphenyl)ethanol | Nucleophilic Addition |

Transformations Involving the Fluoroaryl Group

The 3-fluoro-4-methylphenyl group can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (fluoro, methyl, and the acyl group) will determine the position of the incoming electrophile. The fluorine atom is an ortho, para-director, while the methyl group is also an ortho, para-director. The acyl group is a meta-director and is deactivating. uci.edumsu.edu The interplay of these directing effects will influence the regioselectivity of substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.orgyoutube.comuomustansiriyah.edu.iq

Given the steric hindrance and the combined electronic effects, predicting the exact outcome of electrophilic substitution on this polysubstituted ring can be complex. However, the positions ortho and para to the activating methyl group and ortho to the fluorine atom, which are not sterically hindered, are potential sites for substitution.

Reactions at the Methyl Group

The methyl group attached to the aromatic ring is also a site for reactivity, primarily through free radical halogenation. rutgers.edu Under UV light or in the presence of a radical initiator, the benzylic hydrogens of the methyl group can be substituted with halogens like chlorine or bromine. libretexts.orgdocbrown.info This provides a handle for further functionalization, as the resulting benzylic halide can undergo nucleophilic substitution reactions. jove.comnumberanalytics.com

Table 4: Potential Reaction at the Methyl Group

| Starting Material | Reagent | Potential Product | Reaction Type |

| This compound | N-Bromosuccinimide (NBS), light | 2-(3-Fluoro-4-(bromomethyl)benzoyl)furan | Radical Halogenation |

Intermolecular and Intramolecular Reaction Pathways

The dual nature of this compound, possessing both nucleophilic (furan ring) and electrophilic (carbonyl carbon) centers, allows for a diverse range of intermolecular and intramolecular reactions. These pathways are fundamental to the synthesis of more complex heterocyclic systems.

Intermolecular Reactions:

Intermolecular reactions involve the interaction of two or more molecules of this compound or its reaction with other reagents. A key example is the aldol (B89426) condensation, where the enolizable ketone can react with an aldehyde or another ketone in the presence of a base. While specific studies on this compound are not extensively documented, the reactivity of analogous 2-acylfurans suggests its potential to undergo such transformations. For instance, 2-acetylfuran (B1664036) is known to participate in aldol reactions to form β-hydroxy ketones, which can subsequently dehydrate to yield α,β-unsaturated ketones.

Another significant class of intermolecular reactions is the Paal-Knorr synthesis, which, although primarily a method for forming furans from 1,4-dicarbonyl compounds, highlights the reactivity of the furan ring itself. In a reverse sense, the furan ring of this compound can react with amines to form pyrroles, demonstrating the susceptibility of the furan oxygen to replacement.

Intramolecular Reactions:

Intramolecular reactions of this compound can lead to the formation of fused ring systems, which are of significant interest in medicinal chemistry. One such pathway is the intramolecular Friedel-Crafts reaction. Under acidic conditions, the acyl group can attack the furan ring, leading to the formation of a tricyclic system. The regioselectivity of this cyclization would be influenced by the positions of the existing substituents.

Furthermore, intramolecular cyclization can be facilitated by introducing a suitable functional group that can react with either the furan or the benzoyl moiety. For example, the conversion of the ketone to a hydrazone, followed by reaction with an appropriate reagent, can lead to the formation of fused heterocyclic systems. Research on substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids has shown that they undergo intramolecular cyclization to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides in the presence of propionic anhydride. chimicatechnoacta.ru

Catalytic Transformations of this compound

Catalytic methods offer efficient and selective routes for the transformation of this compound into a variety of valuable derivatives. These transformations can target the furan ring, the carbonyl group, or involve coupling reactions at various positions.

Catalytic Reduction:

The carbonyl group and the furan ring can be selectively reduced under catalytic hydrogenation conditions. The choice of catalyst and reaction conditions determines the outcome. For example, catalytic reduction of aldehydes to alcohols can be achieved using a reduced mixture of zinc and copper oxides. mdpi.com Platinum-based catalysts are often effective for the reduction of ketones to secondary alcohols. nih.gov More vigorous conditions, potentially employing catalysts like palladium on carbon, could lead to the hydrogenation of the furan ring to a tetrahydrofuran (B95107) derivative.

Catalytic Oxidation:

Oxidation of the furan ring can lead to the formation of carboxylic acid derivatives. For instance, the oxidation of furan derivatives using a catalyst system comprising cobalt, manganese, and bromine can yield furan-2-carboxylic acids. researchgate.net This approach could potentially be applied to oxidize the furan ring of this compound, leading to a dicarboxylic acid derivative.

Catalytic Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While direct examples with this compound are scarce, the reactivity of similar compounds suggests its potential to participate in reactions like the Suzuki, Heck, and Sonogashira couplings. For these reactions to occur, a leaving group, such as a halogen, would typically need to be present on either the furan or the benzene ring. For example, the synthesis of 2-substituted benzo[b]furans has been achieved through a nickel-catalyzed tandem Sonogashira coupling-cyclization of 2-halophenols and 1-alkynes.

A novel approach for the synthesis of acyl furans involves the catalytic cross-ketonization of methyl 2-furoate with carboxylic acids over a zirconia catalyst. This suggests that the benzoyl group of the title compound could potentially be modified through related catalytic processes.

Below are tables summarizing representative catalytic transformations for related furan and benzofuran (B130515) compounds, which illustrate the potential reactivity of this compound.

Table 1: Examples of Catalytic Transformations of Furan Derivatives

| Reactant(s) | Catalyst | Reagents/Conditions | Product | Yield (%) | Reference |

| 2-Iodophenol, Phenylacetylene | NiCl₂/5-nitro-1,10-phenanthroline | NaOH, DMA, 120 °C, 20 h | 2-Phenylbenzo[b]furan | 95 | |

| 2-(2-Formylphenoxy)acetonitriles, Aryl boronic acid | Pd(OAc)₂/bpy | Toluene, 90 °C | 2-Benzoylbenzofurans | 58-94 | |

| Methyl 5-methylfuran-2-carboxylate | Co/Mn/Br | Acetic acid, Oxygen, 130-180 °C | 5-(Methoxycarbonyl)furan-2-carboxylic acid | High | researchgate.net |

| 2-Halophenols, Terminal Alkynes | (PPh₃)PdCl₂/CuI | Triethylamine | 2-Substituted Benzofurans | Good |

Exploration of Advanced Chemical Applications and Material Science Potentials of 2 3 Fluoro 4 Methylbenzoyl Furan

Role as a Versatile Synthetic Intermediate and Synthon

The strategic placement of a furan (B31954) moiety, a ketone linkage, and a fluorinated, methylated benzene (B151609) ring makes 2-(3-Fluoro-4-methylbenzoyl)furan a highly adaptable synthetic intermediate. The furan ring can participate in various cycloaddition and substitution reactions, while the benzoyl portion offers sites for further functionalization, rendering the entire molecule a valuable synthon for constructing intricate molecular frameworks.

The inherent reactivity of the furan and benzoyl functionalities within this compound makes it an ideal starting material for the synthesis of more complex heterocyclic structures. The furan ring, for instance, can act as a diene in Diels-Alder reactions, providing a pathway to a variety of bicyclic and polycyclic systems. Furthermore, the ketone group can undergo a wide range of condensation and addition reactions.

A notable example of its application as a precursor is in the synthesis of highly substituted pyrrol-2-one derivatives. Specifically, this compound serves as a key structural component in the formation of 4-(3-fluoro-4-methylbenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one uni.lu. In this complex molecule, the core this compound unit is readily identifiable, highlighting its role as a foundational building block in the assembly of more elaborate heterocyclic systems with potential biological activities. The furan ring itself is a versatile precursor for other heterocycles through various ring-opening and rearrangement reactions researchgate.net.

The synthesis of such complex molecules underscores the utility of this compound in generating molecular diversity. The presence of the furan moiety is particularly significant as furan derivatives are key precursors to a range of other organic compounds, including 1,4-dicarbonyls and cyclopentanones researchgate.net.

As a building block, this compound offers chemists the ability to introduce several important functional groups into a target molecule in a single step. The fluorinated and methylated phenyl ring is a common feature in many biologically active compounds, and its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The furan ring, a bio-isostere of the benzene ring, provides a less aromatic and more soluble alternative in drug design and materials science researchgate.net.

The general class of 2-aroylbenzofurans, to which this compound is related, are recognized as important intermediates for the synthesis of a variety of novel heterocyclic compounds researchgate.net. The furan ring itself can be a precursor to other synthetically useful structures through reactions like the Achmatowicz rearrangement of furfuryl alcohols researchgate.net. The versatility of furan-based building blocks is further demonstrated by their use in the synthesis of polymers and other advanced materials researchgate.net.

The table below summarizes the key functional groups within this compound and their potential synthetic transformations, illustrating its utility as a building block for polyfunctionalized organic molecules.

| Functional Group | Potential Synthetic Transformations |

| Furan Ring | Diels-Alder reactions, electrophilic substitutions, ring-opening, metalation |

| Ketone | Aldol (B89426) condensation, Wittig reaction, reduction to alcohol, Grignard reactions |

| Fluoro Group | Nucleophilic aromatic substitution (under certain conditions), influences electronic properties |

| Methyl Group | Oxidation to carboxylic acid, halogenation |

| Benzene Ring | Electrophilic aromatic substitution, modification of substituents |

Development in Advanced Materials Science

The electronic and structural properties of furan-containing compounds make them attractive candidates for applications in advanced materials science, particularly in the field of organic electronics. The potential for this compound to serve as a building block for such materials is a growing area of interest.

Furan-based materials are increasingly being explored as alternatives to their thiophene-based counterparts in organic electronic devices. The oxygen atom in the furan ring, being smaller and more electronegative than sulfur, can lead to more planar polymer backbones, which in turn can facilitate better charge transport researchgate.net. Furan-containing polymers also tend to exhibit greater solubility, which is advantageous for solution-based processing of electronic devices researchgate.netnih.gov.

In the field of organic photovoltaics, furan derivatives have shown considerable promise as components of both donor and acceptor materials in bulk-heterojunction solar cells nih.gov. The incorporation of furan units into conjugated polymers can favorably modulate their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to improve the efficiency of charge separation and transport researchgate.net.

While specific research on the direct application of this compound in OPVs is not yet widespread, its structural motifs suggest its potential as a valuable building block. The electron-withdrawing nature of the fluoro and benzoyl groups could be utilized to tune the electronic properties of resulting conjugated polymers. The general class of furan-based photovoltaic materials has been systematically studied, and the relationships between their molecular structures and photovoltaic performances are an area of active research nih.gov. The development of materials based on fused furan rings, such as benzodifuran (BDF), has led to significant improvements in power conversion efficiencies researchgate.nettdl.orgrsc.org.

The table below presents typical performance metrics for organic solar cells incorporating furan-based polymers, illustrating the potential of this class of materials.

| Polymer Type | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Power Conversion Efficiency (PCE) (%) |

| Furan-co-Thiophene Polymer | -5.3 to -5.5 | -3.2 to -3.5 | 1.8 to 2.3 | 4 - 7 |

| Benzodifuran-based Polymer | -5.1 to -5.4 | -3.4 to -3.7 | 1.4 to 1.7 | > 16 researchgate.net |

| Naphthodifuran-based Copolymer | -5.2 to -5.5 | -3.5 to -3.8 | 1.4 to 1.7 | ~10 - 14 |

The investigation of the semiconductor properties of materials derived from this compound is a logical extension of its synthetic versatility. The ability of furan-containing polymers to act as semiconductors is well-documented, with properties that can be tailored through chemical modification nih.gov. The planarity and potential for strong intermolecular π-π stacking in furan-based materials are beneficial for efficient charge transport, a key requirement for semiconductor applications nih.gov.

The fluorination of organic semiconductors is a known strategy for lowering HOMO and LUMO energy levels, which can improve air stability and alter charge injection/extraction properties. Therefore, the 3-fluoro-4-methylbenzoyl moiety in the target molecule is a particularly interesting feature for the design of new semiconductor materials. The development of furan and benzodifuran-based semiconductors has been a significant area of research, with a focus on understanding the structure-property relationships that govern their performance in organic electronic devices rsc.org. The inherent properties of furan, such as its strong rigidity and fluorescence, also contribute to its suitability for these applications nih.gov.

The following table summarizes key semiconductor properties of furan-based materials, providing a benchmark for the potential of materials derived from this compound.

| Material Type | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Band Gap (eV) |

| Furan-based Copolymers | 10⁻⁴ to 10⁻² | 10⁴ to 10⁶ | 1.8 to 2.5 |

| Benzodifuran (BDF) Polymers | > 10⁻² | > 10⁶ | 1.4 to 1.8 |

| Polycyclic Furan Derivatives | 10⁻³ to 10⁻¹ | 10⁵ to 10⁷ | 1.5 to 2.0 |

Nonlinear Optical (NLO) Properties and Materials

The exploration of new materials with significant nonlinear optical (NLO) properties is a key area of research in materials science, driven by potential applications in optoelectronics, including optical switching, data storage, and frequency conversion. The NLO response of a molecule is intrinsically linked to its electronic structure, particularly the presence of polarizable π-electron systems and the intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups.

Computational studies on related fluorinated aniline (B41778) derivatives have demonstrated that the introduction of fluorine can significantly impact NLO properties. bohrium.com Density Functional Theory (DFT) calculations have shown that fluorine substitution can lead to a notable second-order polarizability (βtot), a key measure of a molecule's NLO response. jmcs.org.mx For instance, in a series of triphenylamine-based dyes, the incorporation of a fluorine atom on the acceptor segment resulted in a marked increase in the computed βtot values. jmcs.org.mx

Similarly, studies on benzofuran (B130515) derivatives have highlighted their potential for NLO applications. nih.govresearchgate.net The inherent aromaticity and electron-rich nature of the benzofuran system, which shares structural similarities with the furan core of the title compound, contribute to its NLO activity. nih.gov The modulation of the benzofuran structure with donor and acceptor substituents has been shown to tune the NLO response. nih.govresearchgate.net

The general principles gleaned from these related systems suggest that this compound, with its donor-acceptor framework, is a candidate for NLO materials. The key structural features contributing to this potential are the π-conjugation across the furan and benzoyl rings and the polarization induced by the fluorine substituent.

Table 1: NLO Properties of Structurally Related Compounds This table presents data for compounds structurally related to this compound to infer its potential NLO properties. Direct data for the title compound is not currently available.

| Compound Class | Key Structural Features | Observed or Predicted NLO Properties | Reference |

| Fluorinated Aniline Derivatives | Aniline donor, fluorinated phenyl acceptor | Improved NLO properties confirmed by NLO tests. | bohrium.com |

| Triphenylamine-α-cyanocinnamic Acid Derivatives | Triphenylamine donor, fluorine-substituted α-cyanocinnamic acid acceptor | Fluorine substitution significantly increases the second-order polarizability (βtot). | jmcs.org.mx |

| Benzofuran Derivatives | Benzofuran core with donor-acceptor substituents | Potential for NLO applications, with properties tunable by substitution. | nih.govresearchgate.net |

| Styrylpyrimidines | Branched structures with donor and acceptor moieties | Two-photon absorption cross-sections are enhanced by structural branching. | rsc.org |

Integration into Polymer Systems for Specialized Materials

The incorporation of functional small molecules into polymer structures is a widely employed strategy to develop advanced materials with tailored properties. The unique characteristics of both the furan ring and the fluorinated benzoyl moiety in this compound suggest its potential as a building block for specialized polymers.

Furan-based polymers are gaining significant attention as sustainable alternatives to their thiophene-based counterparts in organic electronics. ntu.edu.sgntu.edu.sg Furan derivatives can be sourced from renewable biomass, making them attractive for green chemistry applications. biofuranchem.com The furan heterocycle can be integrated into conjugated polymer backbones to create materials for organic solar cells and other electronic devices. lbl.govnih.govresearchgate.net The incorporation of furan moieties can also enhance the solubility of polymers in common organic solvents, which is advantageous for device fabrication. lbl.govnih.gov Furthermore, the rigidity and potential for strong π-π stacking of furan-containing polymers are beneficial for charge transport properties. researchgate.net Recent research has also focused on the synthesis of furan-based conjugated polymers with tunable bandgaps for biomedical applications. rsc.org

The integration of this compound into a polymer backbone could therefore yield materials with a unique combination of properties. For example, it could be copolymerized with other monomers to create fluorinated poly(aryl ether ketone)s (F-PAEKs) or similar high-performance polymers. The furan ring could be leveraged for its electronic properties and potential for further functionalization, while the fluorinated benzoyl group could enhance the thermal stability, chemical resistance, and dielectric properties of the resulting polymer.

Structure-Activity Relationship (SAR) Studies in Chemical Research

Design Principles for Modulating Chemical Behavior and Reactivity

The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, preferentially at the C2 and C5 positions. ijabbr.com The reactivity of the furan ring can be modulated by the nature of the substituent at the C2 position. The benzoyl group, being an electron-withdrawing group, will generally deactivate the furan ring towards further electrophilic attack.

The combined electronic effects of these substituents influence the reactivity of the carbonyl group. The electron-withdrawing fluorine atom will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the electron-donating methyl group will slightly reduce this electrophilicity. The net effect will be a balance of these opposing influences. In the context of reactions involving the ketone, such as reductions or additions, these substituents will affect the reaction rates and equilibria. The ketone carbonyl group itself generally deactivates substrates towards radical-based fluorinations, especially at sites closest to it. rsc.org

Table 2: Influence of Substituents on the Chemical Reactivity of Aromatic Rings This table provides a general overview of the expected electronic effects of the substituents present in this compound.

| Substituent | Position on Benzoyl Ring | Electronic Effect | Influence on Ring Reactivity (Electrophilic Substitution) | Influence on Carbonyl Reactivity (Nucleophilic Attack) | Reference |

| Fluoro (-F) | 3 | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+R) | Deactivating | Increases electrophilicity | lumenlearning.comlibretexts.orglibretexts.org |

| Methyl (-CH3) | 4 | Inductive Donation (+I), Hyperconjugation | Activating | Decreases electrophilicity | lumenlearning.comlibretexts.orglibretexts.org |

| Benzoyl (-CO-R) | 2 (on Furan Ring) | Electron-withdrawing | Deactivating | - | ijabbr.com |

Investigation of Molecular Recognition and Binding Modes with Chemical Targets (via computational docking for chemical interaction studies)

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is invaluable in chemical research for understanding molecular recognition and for the rational design of molecules with high affinity and selectivity for a specific target. While no specific molecular docking studies for this compound with a defined chemical target have been reported, the principles of this methodology can be applied to explore its potential interactions.

In a typical docking study, a 3D model of the target molecule, which could be a protein, enzyme, or a synthetic receptor, is used as a host for the ligand, in this case, this compound. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the target, calculating the binding energy for each pose. nih.gov The results provide insights into the most likely binding mode and the key interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, several structural features would be important in its interaction with a chemical target. The furan oxygen and the carbonyl oxygen of the benzoyl group can act as hydrogen bond acceptors. The aromatic rings can participate in π-π stacking interactions with aromatic residues in a binding pocket. The fluorine atom, in addition to its electronic influence, can participate in halogen bonding, which is an attractive interaction between an electrophilic region on the halogen and a nucleophilic site. nih.gov The methyl group can engage in hydrophobic interactions.

Future Prospects in Chemical Discovery and Applied Research

The analysis of the structural features of this compound and the extrapolation from related compounds highlight several promising avenues for future research and application. While there is a clear need for fundamental characterization of this specific molecule, the existing literature on furan-based materials, fluorinated compounds, and benzoyl derivatives provides a strong foundation for its exploration.

A primary area for future investigation is the synthesis and comprehensive characterization of this compound itself. The development of an efficient and scalable synthetic route is a prerequisite for any further studies. researchgate.net Following its synthesis, a detailed investigation of its photophysical and electronic properties would be crucial. This includes experimental determination of its absorption and emission spectra, quantum yields, and, importantly, its nonlinear optical properties to validate the potential suggested by its structure. bohrium.comnih.govresearchgate.net

In the realm of materials science, the incorporation of this compound as a monomer or functional additive in polymer systems presents a significant opportunity. lbl.govnih.govsciengine.com Research could focus on the synthesis of novel fluorinated polyesters or poly(ether ketone)s containing this moiety and the evaluation of their thermal, mechanical, and dielectric properties. researchgate.net The development of furan-based polymers for organic electronics is a rapidly growing field, and the unique electronic characteristics imparted by the fluorinated benzoyl group could lead to materials with enhanced performance in applications such as organic photovoltaics or light-emitting diodes. ntu.edu.sgresearchgate.net The biodegradability of some furan-based plastics also opens up possibilities for creating more sustainable materials. furious-project.eu

From a chemical reactivity perspective, the furan and benzoyl moieties offer multiple sites for further functionalization. The exploration of the reactivity of the furan ring through electrophilic substitution or the carbonyl group through nucleophilic addition could lead to a diverse library of new derivatives. ijabbr.comnumberanalytics.com Structure-activity relationship studies on these derivatives would provide deeper insights into how structural modifications influence their chemical and physical properties.

Finally, computational studies, including Density Functional Theory (DFT) calculations and molecular docking simulations, should be employed to build predictive models of the behavior of this compound and its derivatives. nih.govnih.govresearchgate.net These in silico investigations can guide experimental work by predicting NLO properties, assessing potential binding interactions with various chemical targets, and rationalizing observed reactivity trends, thereby accelerating the discovery and development of new functional molecules and materials based on this promising chemical scaffold. The growing interest in bio-based and fluorinated materials suggests a bright future for research into compounds like this compound. biofuranchem.comyoutube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.